CID 78063760
Description
CID 78063760 (exact chemical name unspecified in the provided evidence) is a compound analyzed through advanced chromatographic and spectroscopic techniques. Key analytical approaches for characterizing this compound likely include:
- GC-MS: Used to determine volatile components and quantify compound fractions during vacuum distillation .
- Mass spectrometry (MS): Source-induced collision-induced dissociation (CID) may have been employed to elucidate fragmentation patterns and structural features .
- Physicochemical properties: Parameters such as molecular weight, LogP (partition coefficient), and solubility could be inferred from similar compounds in , which reports metrics like TPSA (topological polar surface area) and bioavailability scores .
Hypothetically, this compound may exhibit biological activity relevant to enzyme inhibition or receptor modulation, as seen in compounds like betulin derivatives (CID 72326) or oscillatoxin analogs (CID 101283546) .

Properties
Molecular Formula |
C6H7Si |
|---|---|
Molecular Weight |
107.20 g/mol |
InChI |
InChI=1S/C6H7Si/c1-6(7)4-2-3-5-6/h2-5H,1H3 |
InChI Key |
VLCKUBCTVLFMQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC=C1)[Si] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 78063760 involves specific synthetic routes and reaction conditions. The industrial production methods for this compound are designed to ensure high yield and purity. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the desired chemical transformations.
Chemical Reactions Analysis
CID 78063760 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 78063760 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, this compound is being investigated for its potential therapeutic applications, including its use in drug development. In industry, this compound is utilized in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78063760 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The precise molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
* Hypothetical data based on analogous studies.
Key Findings:
Structural Diversity: this compound may share functional groups with betulin derivatives (e.g., hydroxyl or carboxyl groups), which are known for modulating steroid-binding enzymes . Unlike oscillatoxin D (CID 101283546), which has a complex polyketide-lactone scaffold, this compound’s volatility (evidenced by GC-MS analysis) suggests a smaller molecular size or lower polarity .
Biological Activity :
- Compared to taurocholic acid (CID 6675), a substrate for bile acid transporters, this compound might act as an inhibitor due to structural mimicry, akin to ginkgolic acid’s role in lipase inhibition .
- The sulfur-containing compound CID 2049887 (C7H5FN2S) shows CYP1A2 inhibition, a property this compound may share if it contains similar heterocyclic motifs .
Analytical Challenges :
- Unlike DHEAS (CID 12594), which is analyzed via 3D structural overlays, this compound’s characterization relies on chromatographic fractionation and mass spectral fragmentation .
Methodological Insights from Evidence
- Synthetic Accessibility : this compound’s synthesis might involve steps similar to CID 2049887, such as halogenation or thiophene ring formation, with synthetic accessibility scores ≤3.0 indicating feasibility .
- Quality Control : As per , rigorous reporting of experimental parameters (e.g., error margins in GC-MS, collision energy in MS/MS) is critical for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
